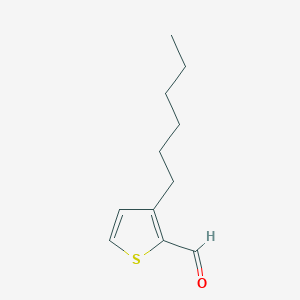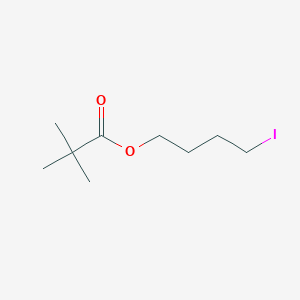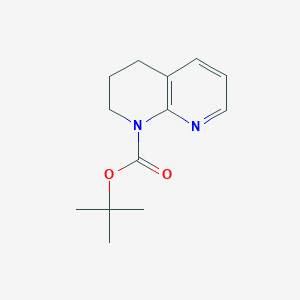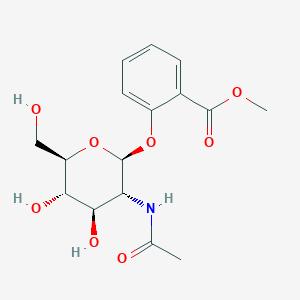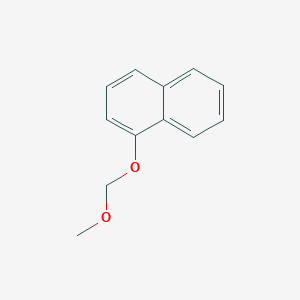
1-(Methoxymethoxy)naphthalene
Overview
Description
1-(Methoxymethoxy)naphthalene is an organic compound with the molecular formula C₁₂H₁₂O₂. It is a derivative of naphthalene, where a methoxymethoxy group is attached to the first carbon of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)naphthalene can be synthesized through several synthetic routes. One common method involves the reaction of naphthalene with methoxymethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions typically require heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Methoxymethoxy)naphthalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂). These reactions typically result in the formation of naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst. The reduction process often leads to the formation of naphthalene derivatives with reduced functional groups.
Substitution Reactions: Substitution reactions involving this compound can be carried out using nucleophiles such as halides or alkyl groups. These reactions typically require the presence of a strong base or acid to facilitate the substitution process.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂)
Substitution: Halides, alkyl groups, strong acids or bases
Major Products Formed:
Naphthoquinones (from oxidation)
Reduced naphthalene derivatives (from reduction)
Substituted naphthalene derivatives (from substitution)
Scientific Research Applications
1-(Methoxymethoxy)naphthalene has various scientific research applications across different fields:
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex organic molecules
Biology: In biological research, this compound is used as a fluorescent probe to study cellular processes. Its fluorescence properties enable researchers to visualize and track the movement of molecules within cells.
Medicine: . It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 1-(Methoxymethoxy)naphthalene exerts its effects depends on the specific application. For example, in fluorescent imaging, the compound's fluorescence is due to its ability to absorb and emit light at specific wavelengths. The molecular targets and pathways involved in its biological applications may include interactions with cellular proteins or enzymes.
Comparison with Similar Compounds
1-Methoxynaphthalene
1-Ethoxynaphthalene
1-Propoxynaphthalene
Properties
IUPAC Name |
1-(methoxymethoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-9-14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REELDIWIMZYNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444836 | |
| Record name | 1-(methoxymethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7382-37-8 | |
| Record name | 1-(methoxymethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


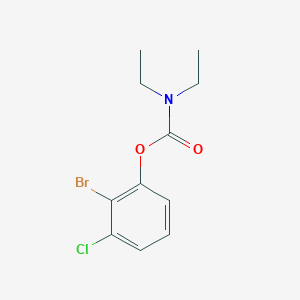


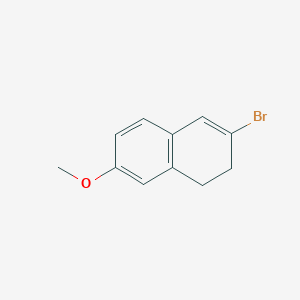
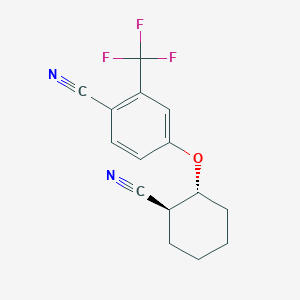
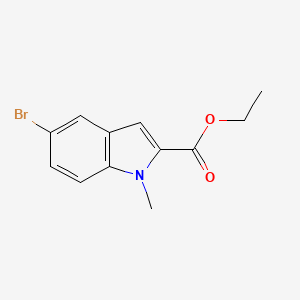
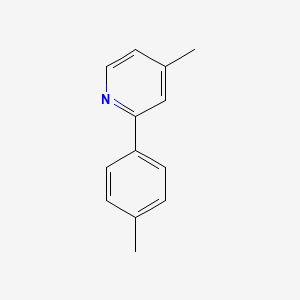
![4-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1600592.png)

